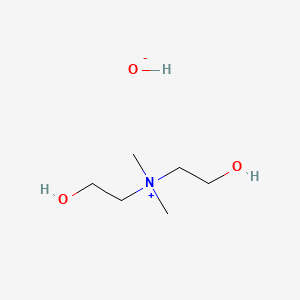
Ethanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N,N-dimethyl-, hydroxide
Cat. No. B8686592
Key on ui cas rn:
56742-57-5
M. Wt: 151.20 g/mol
InChI Key: RKTGAWJWCNLSFX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US06340559B1
Procedure details


The procedure of Example 1 was followed except that about 267 grams of DMEA, 300 grams of de-ionized water, and 125 grams of ethylene oxide were used. However, at the end of the nitrogen purge, about 4.5 grams of ethylenediamine were added. The product is a clear and colorless solution, and no color change was observed after one month of standing at room temperature.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH2:5][OH:6])[CH3:3].[CH2:7]1[O:9][CH2:8]1>O>[OH-:6].[OH:6][CH2:5][CH2:4][N+:2]([CH2:7][CH2:8][OH:9])([CH3:3])[CH3:1] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
267 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)CCO
|
Step Two
|
Name
|
|
|
Quantity
|
125 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CO1
|
Step Three
|
Name
|
|
|
Quantity
|
300 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
However, at the end of the nitrogen purge
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
about 4.5 grams of ethylenediamine were added
|
WAIT
|
Type
|
WAIT
|
|
Details
|
no color change was observed after one month
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of standing at room temperature
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
[OH-].OCC[N+](C)(C)CCO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
